2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one
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Overview
Description
2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7210,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclic core and subsequent functionalization to introduce the chloro and methoxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
- 9-Methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one
- 5-Chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Uniqueness
What sets 2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one apart from similar compounds is its specific functional groups and the unique tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-8(15)14(19)18-9-3-4-12(18)10-6-16-13(7-20-2)17-11(10)5-9/h6,8-9,12H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSWLKUCTPXKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1C3=CN=C(N=C3C2)COC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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